molecular formula C20H17FN2O2 B14992169 N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide

N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B14992169
M. Wt: 336.4 g/mol
InChI Key: PKAPCHPRFRIEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that features a benzyl group, a fluorophenoxy group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

    Introduction of the benzyl group: This step involves the alkylation of the acetamide with benzyl chloride in the presence of a base.

    Attachment of the fluorophenoxy group: This can be done through a nucleophilic substitution reaction where the fluorophenol reacts with the acetamide derivative.

    Incorporation of the pyridinyl group: This step involves the reaction of the intermediate compound with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    N-benzyl-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide can impart unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C20H17FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-benzyl-2-(4-fluorophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C20H17FN2O2/c21-17-9-11-18(12-10-17)25-15-20(24)23(19-8-4-5-13-22-19)14-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

PKAPCHPRFRIEBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.